REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:18])[C:14]2[C:6](=[CH:7][C:8]3[CH2:9][CH:10](O)[CH2:11][C:12]=3[CH:13]=2)[C:5]([CH3:17])([CH3:16])[CH2:4][CH2:3]1.N1C=CC=CC=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:16][C:5]1([CH3:17])[C:6]2[C:14](=[CH:13][C:12]3[CH:11]=[CH:10][CH2:9][C:8]=3[CH:7]=2)[C:2]([CH3:18])([CH3:1])[CH2:3][CH2:4]1
|
Name
|
5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenz(f)indan-2-ol
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC=3CC(CC3C=C21)O)(C)C)C
|
Name
|
|
Quantity
|
31.6 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
cooled for GC analysis periodically for a total reflux time of 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched in 5% HCl (250 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted into diethyl ether (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
was washed with 5% HCl (200 mL), 5% aqueous sodium bicarbonate (until neutral to pH paper), Water (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium chloride
|
Type
|
CUSTOM
|
Details
|
Removal of solvents
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
gave 23.0 g of crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel (60 g silica gel/hexane eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C2=CC=3C=CCC3C=C21)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |